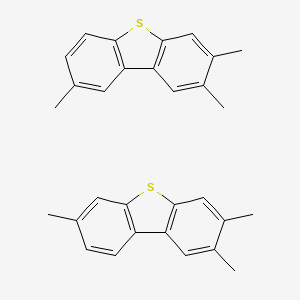
De(cladinosyl) Clarithromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
De(cladinosyl) Clarithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Clarithromycin formulations.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotics and for quality control purposes .
Mécanisme D'action
De(cladinosyl) Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity. This interference with amino acid translocation during protein synthesis results in the inhibition of bacterial growth. The compound may exhibit bacteriostatic or bactericidal effects depending on the concentration and the specific bacterial strain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .
Propriétés
Numéro CAS |
118058-74-5 |
|---|---|
Formule moléculaire |
C30H55NO10 |
Poids moléculaire |
589.8 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
Clé InChI |
QTLYNHBYTKOXTE-FNAMOMDESA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Synonymes |
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one](/img/structure/B587922.png)



![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)





